molecular formula C17H16N2O B1338712 1-((Diphenylmethylene)amino)pyrrolidin-2-one CAS No. 79289-48-8

1-((Diphenylmethylene)amino)pyrrolidin-2-one

Cat. No.: B1338712
CAS No.: 79289-48-8
M. Wt: 264.32 g/mol
InChI Key: FUTKYPVWTIJNDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((Diphenylmethylene)amino)pyrrolidin-2-one is a chemical compound with the molecular formula C17H16N2O It is known for its unique structure, which includes a pyrrolidinone ring bonded to a diphenylmethylene group through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Diphenylmethylene)amino)pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with diphenylmethyleneamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidin-2-one, followed by the addition of diphenylmethyleneamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-((Diphenylmethylene)amino)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-((Diphenylmethylene)amino)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((Diphenylmethylene)amino)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-((Diphenylmethylene)amino)pyrrolidine
  • 1-((Diphenylmethylene)amino)piperidin-2-one
  • 1-((Diphenylmethylene)amino)azepan-2-one

Uniqueness

1-((Diphenylmethylene)amino)pyrrolidin-2-one is unique due to its specific structural features, which confer distinct reactivity and properties compared to similar compounds.

Properties

IUPAC Name

1-(benzhydrylideneamino)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c20-16-12-7-13-19(16)18-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTKYPVWTIJNDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515291
Record name 1-[(Diphenylmethylidene)amino]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79289-48-8
Record name 1-[(Diphenylmethylidene)amino]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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